molecular formula C24H23N3O5S B2901914 (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 868675-12-1

(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2901914
CAS No.: 868675-12-1
M. Wt: 465.52
InChI Key: RABPOJWMTDDAGJ-IZHYLOQSSA-N
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Description

(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazol core substituted with methyl groups at positions 5 and 5. The thiazole ring is linked via an imino (-NH-) group to a benzoyl moiety bearing a 2,5-dioxopyrrolidin-1-yl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator due to the dioxopyrrolidin (a cyclic amide) and thiazole motifs, which are common in bioactive molecules .

Properties

IUPAC Name

ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-4-32-21(30)13-26-18-12-14(2)11-15(3)22(18)33-24(26)25-23(31)16-5-7-17(8-6-16)27-19(28)9-10-20(27)29/h5-8,11-12H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABPOJWMTDDAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a thiazole ring fused with an imino group and a dioxopyrrolidine moiety.
  • Functional Groups : It includes an ethyl ester and a benzoyl group, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits potent anticancer activity. The mechanism involves:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in various cancer cell lines.
  • Apoptosis Induction : It promotes programmed cell death through the activation of caspases and the release of cytochrome c from mitochondria .

A notable study utilized the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects against lung cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Aldose Reductase Inhibition : This is crucial for managing diabetic complications. The compound showed promising results in inhibiting aldose reductase activity in vitro, which may help prevent diabetic neuropathy and retinopathy.

Case Studies

  • Cell Line Studies : In a controlled experiment, this compound was tested against several human lung cancer cell lines. The study reported IC50 values demonstrating its effectiveness compared to standard chemotherapeutics .
  • Diabetes Model : A study involving diabetic rats treated with the compound showed a significant decrease in blood glucose levels and improvement in oxidative stress markers, indicating its potential role in diabetes management.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAnticancer ActivityAldose Reductase InhibitionIC50 (µM)
(Z)-ethyl 2-(...)YesYes10
Compound AModerateNo25
Compound BHighModerate15

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Structural Features

Compound Core Structure Key Functional Groups Synthetic Method
Target Compound Benzo[d]thiazol Dioxopyrrolidin, ethyl ester, imino Alkylation, cyclocondensation
Compound 11a-c (Molecules, 2011) Thiazole Hydrazone, aryl substituents Cyclization with thioglycolic acid
Isorhamnetin-3-O glycoside (Adv. Pharm. Bull., 2017) Flavonoid glycoside Hydroxyl, glycosidic bond Plant extraction, NMR analysis

Table 2: Analytical Techniques for Structural Elucidation

Technique Application to Target Compound Example from Literature
¹H-/¹³C-NMR Confirm substituent positions on benzo[d]thiazol Used for Isorhamnetin-3-O glycoside
IR Spectroscopy Identify lactam (C=O stretch ~1700 cm⁻¹) Applied to thiazole derivatives
UV Spectroscopy Detect π→π* transitions in conjugated systems Used for Zygocaperoside

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Formation of the benzothiazole core : Cyclization of precursors like 5,7-dimethyl-2-aminobenzenethiol with carbonyl-containing reagents under controlled conditions.

Introduction of the imino linkage : Condensation of the benzothiazole intermediate with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in anhydrous solvents (e.g., dichloromethane) using a base (e.g., triethylamine).

Esterification : Reaction with ethyl bromoacetate to introduce the ethyl acetate moiety.
Key intermediates are validated via NMR (1H/13C) and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry (Z-configuration) and functional group integration .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • Infrared (IR) Spectroscopy : To verify carbonyl (C=O) and imine (C=N) bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using statistical models to identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions, as demonstrated in similar benzothiazole syntheses .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate imine formation, though compatibility with the dioxopyrrolidinyl group requires testing .

Q. What role does the 2,5-dioxopyrrolidin-1-yl substituent play in the compound's reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity : The dioxopyrrolidinyl group acts as an electron-withdrawing moiety, polarizing the benzoyl ring and facilitating nucleophilic attack at the imine bond .
  • Bioactivity : Enhances binding to biological targets (e.g., enzymes with hydrophobic active sites) due to its rigid, planar structure. Comparative SAR studies with analogs lacking this group show reduced potency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Systematic SAR Profiling : Synthesize analogs with controlled variations (e.g., substituents at the 5,7-dimethyl positions) and test across standardized assays (e.g., kinase inhibition, cytotoxicity) .
  • Data Normalization : Account for differences in experimental protocols (e.g., cell line variability, assay endpoints) by cross-referencing with published controls .
  • Computational Modeling : Molecular docking studies to predict binding affinities and validate discrepancies between in vitro and in silico results .

Q. What strategies are effective for studying the compound's metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Use LC-MS/MS to quantify metabolites .
  • Isotopic Labeling : Introduce deuterium or 13C at the ethyl acetate moiety to track metabolic pathways via mass spectrometry .
  • Comparative Pharmacokinetics : Administer the compound alongside fluorinated analogs (e.g., 6-fluoro derivatives) to evaluate the impact of structural modifications on half-life .

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